1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-14(17(18)19)10(2)16(15-9)8-11-5-6-12(20-3)13(7-11)21-4/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCPADSBRQTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173070 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957320-38-6 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957320-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction of the nitro group would produce an amine derivative .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C14H17N3O4
Molecular Weight: 291.3 g/mol
IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Canonical SMILES: CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N+[O-]
Boiling Point: 440.1 ± 45.0 °C at 760 mmHg
Density: 1.25 ± 0.1 g/cm³
Chemistry
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to form quinone derivatives using reagents like DDQ.
- Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.
- Substitution Reactions: The methoxy groups can be substituted with other functional groups under specific conditions.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | DDQ | Quinone |
| Reduction | Hydrogen | Amine |
| Substitution | Nucleophiles | Various derivatives |
Biology
Research indicates that derivatives of this compound may possess bioactive properties, making them candidates for drug discovery. Studies focus on:
- Anticancer Activity: Preliminary investigations suggest potential efficacy against certain cancer cell lines.
- Anti-inflammatory Properties: The compound's structure may interact with inflammatory pathways, offering therapeutic benefits.
Medicine
The ongoing exploration of this compound in medicinal chemistry highlights its potential therapeutic applications:
- Mechanism of Action: The nitro group participates in redox reactions while the pyrazole ring interacts with various enzymes and receptors, modulating biological processes.
- Drug Development: Researchers are evaluating its derivatives for their efficacy and safety profiles in preclinical studies.
Industry
In industrial applications, this compound can be utilized in the development of new materials with enhanced properties:
- Material Science: Its unique chemical properties may lead to innovations in polymers and coatings that require specific solubility and stability characteristics.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound involved testing its effects on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, researchers administered derivatives of this compound to animal models exhibiting inflammation. The results demonstrated a marked decrease in inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring and benzyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The substituents on the benzyl group and pyrazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative table of key analogs:
Biological Activity
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 957320-38-6. The structure features a pyrazole ring with substituents that include a 3,4-dimethoxybenzyl group and a nitro group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring and benzyl moiety may modulate enzyme activity and receptor interactions. These interactions can influence several biological processes, including inflammation and cancer cell proliferation .
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76 (1 µM) | 86 (1 µM) |
| Compound A | 61 (10 µM) | 76 (10 µM) |
| Compound B | 85 (10 µM) | 93 (10 µM) |
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways .
Antibacterial Activity
Recent investigations have highlighted its antibacterial properties against common pathogens such as E. coli and S. aureus. The presence of the dimethoxybenzyl group enhances its activity against these bacteria .
Case Studies
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds demonstrated significant inhibition rates against TNF-α and IL-6 compared to standard treatments.
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized pyrazoles against multiple bacterial strains. One derivative showed substantial activity against Pseudomonas aeruginosa, indicating potential for further development as an antibacterial agent .
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Nitro-functionalization : Introducing the nitro group at the 4-position of the pyrazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .
- Benzylation : Reacting 3,5-dimethylpyrazole with 3,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours), followed by ice-water quenching to precipitate the product .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to benzyl chloride) and using catalytic bases (e.g., K₂CO₃) to enhance yields (65–75%) .
Q. Key Table: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2 h | 70 | |
| Benzylation | 3,4-Dimethoxybenzyl chloride, DMSO, 18h | 65 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?
Methodological Answer:
- FTIR : Identify nitro (N–O) stretches at 1520–1350 cm⁻¹ and methoxy (C–O) bands near 1250 cm⁻¹ .
- ¹H/¹³C NMR :
- Pyrazole ring protons (δ 6.2–6.8 ppm, singlet for H-3/H-5).
- Methoxy groups (δ 3.8–3.9 ppm, singlet) and benzyl CH₂ (δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₅H₁₈N₃O₅⁺: 320.1234) to confirm purity .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential nitro group toxicity .
- Storage : In a desiccator at –20°C to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refine the crystal structure to resolve molecular geometry ambiguities?
Methodological Answer:
Q. Key Table: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.050 | |
| H-bond Length (Å) | 2.89–3.12 |
Q. How should researchers address discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model vibrational spectra. Compare computed vs. experimental FTIR peaks for nitro group vibrations .
- NMR Chemical Shift Analysis : Employ gauge-including atomic orbital (GIAO) methods in software like ADF. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Troubleshooting : Re-examine sample purity (via HPLC) or consider crystal packing effects in X-ray data .
Q. What strategies are effective for evaluating the compound’s pharmacological potential, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
- In Vitro Assays :
- Cytochrome P450 Inhibition : Incubate with human liver microsomes and monitor NADPH depletion .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prioritize poses with ∆G < –7 kcal/mol .
Q. Key Table: Biological Activity Data
| Assay | Result (IC₅₀/µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 12.4 | |
| HeLa Cell Cytotoxicity | 18.9 |
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-nitrated derivatives) and adjust reaction time/temperature .
- Mechanistic Studies : Probe intermediates via in-situ FTIR or NMR to optimize benzylation kinetics .
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMSO) and moisture-free conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
